molecular formula C14H13FN2O2S B11823427 N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B11823427
M. Wt: 292.33 g/mol
InChI Key: OMBDHPYMTXWALU-UHFFFAOYSA-N
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Description

N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorobenzylidene group attached to a methylbenzenesulfonohydrazide moiety, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. This reaction is often carried out in the presence of a catalytic amount of acetic acid, which facilitates the formation of the desired product. The reaction is usually conducted under reflux conditions in an appropriate solvent such as ethanol, yielding the target compound with good efficiency .

Industrial Production Methods: While specific industrial production methods for N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety into hydrazine derivatives.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: The compound’s unique structural properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to bacterial enzymes, inhibiting their activity, and thereby preventing bacterial growth and proliferation.

Comparison with Similar Compounds

Uniqueness: N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide stands out due to its specific combination of a fluorobenzylidene group with a methylbenzenesulfonohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H13FN2O2S

Molecular Weight

292.33 g/mol

IUPAC Name

N-[(4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H13FN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3

InChI Key

OMBDHPYMTXWALU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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